REACTION_CXSMILES
|
[CH:1]1(N=C=NC2CCCCC2)CCCCC1.[O:16]=[C:17]1[S:21][CH2:20][CH:19]([C:22]([OH:24])=[O:23])[CH2:18]1.CO>C(OCC)C.CN(C1C=CC=CN=1)C>[CH3:1][O:23][C:22]([CH:19]1[CH2:18][C:17](=[O:16])[S:21][CH2:20]1)=[O:24]
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Name
|
|
Quantity
|
225 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CS1)C(=O)O
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Name
|
|
Quantity
|
70 g
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
4 g
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Type
|
catalyst
|
Smiles
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CN(C)C1=NC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After 4 hours' stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the dicyclohexylurea is filtered off
|
Type
|
EXTRACTION
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Details
|
the filtrate is extracted with 500 ml of 2N hydrochloric acid and 500 ml of saturated sodium hydrogen carbonate solution
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Type
|
WASH
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Details
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is washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
is dried over sodium sulfate
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CSC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |